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molecular formula C10H10O6 B046728 4,5-Dimethoxyphthalic acid CAS No. 577-68-4

4,5-Dimethoxyphthalic acid

Cat. No. B046728
M. Wt: 226.18 g/mol
InChI Key: SKBDLRWFSRLIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09024027B2

Procedure details

A suspension of 4,5-dimethoxyphthalic acid (600 mg, 2.65 mmol) in acetic anhydride (5 ml) was heated to 120° C. for 1 hour. The solvent was then removed under vacuum to afford 5,6-dimethoxyisobenzofuran-1,3-dione as a yellow solid (552 mg, 2.65 mmol, quantitative yield). MS/ESI+ 208.9 [MH]+. This compound was used as such in the next step.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:14]([OH:16])=[O:15])[C:6](=[CH:10][C:11]=1[O:12][CH3:13])[C:7]([OH:9])=O>C(OC(=O)C)(=O)C>[CH3:13][O:12][C:11]1[CH:10]=[C:6]2[C:5](=[CH:4][C:3]=1[O:2][CH3:1])[C:14](=[O:15])[O:16][C:7]2=[O:9]

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
COC=1C=C(C(C(=O)O)=CC1OC)C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(OC(C2=CC1OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.65 mmol
AMOUNT: MASS 552 mg
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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